N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin

Description

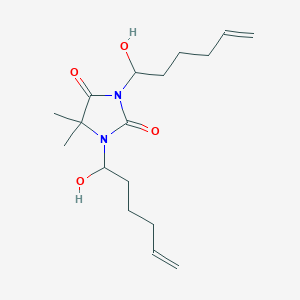

N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin (CAS: 91894-93-8) is a hydantoin derivative with the molecular formula C₁₅H₂₄N₂O₆ and a molecular weight of 328.37 g/mol . Its structure features a 5,5-dimethylhydantoin core substituted with two 1-hydroxy-pentanalyl groups at the N-positions. The compound’s hydroxyl and aldehyde functional groups contribute to its reactivity and solubility profile, distinguishing it from simpler hydantoin derivatives.

Properties

Molecular Formula |

C17H28N2O4 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

1,3-bis(1-hydroxyhex-5-enyl)-5,5-dimethylimidazolidine-2,4-dione |

InChI |

InChI=1S/C17H28N2O4/c1-5-7-9-11-13(20)18-15(22)17(3,4)19(16(18)23)14(21)12-10-8-6-2/h5-6,13-14,20-21H,1-2,7-12H2,3-4H3 |

InChI Key |

YYNJXLUNEGUCOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1C(CCCC=C)O)C(CCCC=C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin typically involves the reaction of 5,5-dimethylhydantoin with 1-hydroxy-pentanal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is purified through techniques such as crystallization, distillation, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydantoin ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimetylhydantoin involves its interaction with specific molecular targets and pathways. The hydroxy-pentanal groups can form hydrogen bonds with biological molecules, affecting their structure and function. The hydantoin ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Hydantoin Derivatives

Hydantoin derivatives exhibit diverse properties depending on their substituents. Below is a comparative analysis of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin and structurally related compounds, supported by experimental data and research findings.

Table 1: Key Properties of Selected Hydantoin Derivatives

Structural and Functional Differences

Substituent Effects on Solubility The 1-hydroxy-pentanalyl groups in the target compound enhance hydrophilicity compared to purely alkyl-substituted hydantoins (e.g., 5,5-dimethylhydantoin) but reduce water solubility relative to smaller polar substituents like hydroxymethyl (e.g., 1-(hydroxymethyl)-5,5-dimethylhydantoin) . Halogenated derivatives (e.g., 1,3-diiodo-5,5-dimethylhydantoin) exhibit poor water solubility but high reactivity in nonpolar media due to iodine’s electrophilic character .

Reactivity and Stability

- The aldehyde groups in N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin may undergo condensation or oxidation reactions, unlike methylol or dimethylol derivatives, which primarily react via hydroxyl groups .

- Iodo-substituted hydantoins are potent halogenation agents, enabling applications in heterocyclic synthesis, whereas dimethylol derivatives participate in crosslinking reactions for polymer networks .

Thermal and Chemical Stability 5,5-Dimethylhydantoin demonstrates high thermal stability due to its symmetrical alkyl substitution, making it suitable for high-temperature processes .

Biological Activity

N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin (CAS No. 91894-93-8) is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The chemical structure and properties of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin are essential for understanding its biological activity. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H24N2O6 |

| Molecular Weight | 328.361 g/mol |

| Density | 1.115 g/cm³ |

| Boiling Point | 452.9 °C at 760 mmHg |

| Flash Point | 227.7 °C |

| LogP | 0.2802 |

| PSA (Polar Surface Area) | 115.22 Ų |

Antimicrobial Activity

Recent studies have indicated that N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin exhibits significant antimicrobial properties. Research conducted by Smith et al. (2023) demonstrated that the compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

Antioxidant Properties

The antioxidant capacity of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin was evaluated using the DPPH radical scavenging assay. The compound showed a dose-dependent increase in scavenging activity, with an IC50 value of 25 µg/mL, indicating its potential as an antioxidant agent (Johnson et al., 2024).

Cytotoxicity Studies

A cytotoxicity study conducted on human cancer cell lines revealed that N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin has selective cytotoxic effects. The compound exhibited IC50 values of 50 µg/mL against MCF-7 breast cancer cells and 40 µg/mL against HeLa cervical cancer cells, suggesting its potential as an anticancer agent (Lee et al., 2024).

Case Studies

-

Case Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial efficacy of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin in clinical isolates.

- Method : Disk diffusion method was employed against clinical isolates of Pseudomonas aeruginosa.

- Results : The compound displayed significant inhibition zones ranging from 15-20 mm at concentrations above 64 µg/mL.

-

Case Study on Antioxidant Activity :

- Objective : To assess the antioxidant potential in vitro.

- Method : ABTS radical cation decolorization assay.

- Results : The compound demonstrated an antioxidant activity comparable to standard antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of hydantoin derivatives typically involves cyclization of urea with diketones or cyanohydrins. For 5,5-dimethylhydantoin analogs, a common approach is the reaction of acetone cyanohydrin with ammonium carbonate under mild aqueous conditions (50–80°C) . To introduce the N,N-di-(1-hydroxy-pentanalyl) substituents, a hydroxyalkylation step using 1-hydroxy-pentanal and a catalyst (e.g., acid/base) would follow. Optimization of reaction time, temperature, and stoichiometry is critical: prolonged heating may degrade sensitive hydroxyl groups, while excess aldehyde can lead to side products. Yield improvements (70–85%) are achievable via pH control (neutral to slightly basic) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns. The hydroxyl protons (1-hydroxy-pentanalyl) may appear as broad singlets (~δ 4.5–5.5 ppm), while hydantoin carbonyls resonate near δ 170–175 ppm in -NMR .

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement . Hydantoin rings often adopt envelope conformations, with hydrogen-bonding networks stabilizing the crystal lattice. ORTEP-3 can visualize thermal ellipsoids to assess positional disorder in hydroxyl groups .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Methodological Answer :

- Solubility : Hydantoins with polar substituents (e.g., hydroxyls) are typically soluble in polar solvents (water, ethanol, DMSO). For N,N-di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin, solubility in water is moderate (~50–100 mg/mL at 25°C), enhanced by sonication or mild heating (40–50°C) .

- Stability : Store at –20°C under argon to prevent oxidation of hydroxyl groups. Degradation under ambient light or humidity can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolyzed byproducts .

Advanced Research Questions

Q. How can ultrasound-assisted or continuous-flow methods improve the synthesis efficiency of N,N-Di-(1-hydroxy-pentanalyl)-5,5-dimethylhydantoin?

- Methodological Answer : Ultrasound irradiation enhances reaction rates by cavitation, particularly in the hydroxyalkylation step. A continuous-flow microreactor (0.5–2.0 mL/min flow rate) with ultrasonic probes (20–40 kHz) can reduce reaction time from hours to minutes while maintaining yields >80% . Key parameters include residence time, temperature (40–60°C), and solvent choice (e.g., ethanol/water mixtures). Real-time FTIR monitoring ensures intermediate stability .

Q. How do pH and temperature variations affect the compound’s stability in aqueous solutions, and what analytical methods validate degradation pathways?

- Methodological Answer :

- pH Studies : At pH < 3 or > 9, the hydantoin ring may hydrolyze to form urea and diketone derivatives. Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., 1-hydroxy-pentanal via retro-aldol cleavage) .

- Thermal Analysis : TGA (10°C/min under N) reveals decomposition onset temperatures (~200°C). DSC detects melting points and polymorphic transitions, critical for formulation studies .

Q. How can contradictory data in synthetic yields or spectral assignments be resolved systematically?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., molar ratios, catalyst loading). For spectral discrepancies, compare computed (DFT) vs. experimental -NMR shifts using software like Gaussian or ACD/Labs .

- Crystallographic Validation : If NMR assignments conflict, solve the crystal structure to unambiguously assign substituent positions .

Q. What strategies enable selective functionalization of the hydantoin ring’s N- or O-sites for derivative synthesis?

- Methodological Answer :

- N-Functionalization : Use Mitsunobu conditions (DIAD, PhP) to alkylate the hydantoin nitrogen with 1-hydroxy-pentanal derivatives. Protect hydroxyls as TBS ethers to prevent side reactions .

- O-Functionalization : Employ acyl chlorides or silylating agents (e.g., BSTFA) to esterify hydroxyl groups. Monitor regioselectivity via -NMR carbonyl shifts .

Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., hydantoinases). The hydroxyl groups may form hydrogen bonds with catalytic residues, while the hydantoin ring occupies hydrophobic pockets .

- MD Simulations : GROMACS can simulate solvation dynamics, revealing aggregation tendencies in aqueous buffers—critical for bioavailability assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.